C5 Alkyl Linker Provides Higher Lipophilicity than Shorter C3 and Hydrophilic PEG1 Analogs
Lenalidomide 4'-alkyl-C5-azide possesses a predicted LogP of 2.1, which is notably higher than its shorter alkyl analog, Lenalidomide 4'-alkyl-C3-azide (LogP = 1.4), and substantially more lipophilic than its PEG-containing counterpart, Lenalidomide-PEG1-azide (LogP = 0.1) . This quantifiable difference in hydrophobicity is a key differentiator for modulating the physicochemical properties of the final PROTAC molecule.
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | Lenalidomide 4'-alkyl-C3-azide (LogP = 1.4) and Lenalidomide-PEG1-azide (LogP = 0.1) |
| Quantified Difference | ΔLogP = +0.7 vs. C3 analog; ΔLogP = +2.0 vs. PEG1 analog |
| Conditions | Computational prediction based on molecular structure |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a critical factor for intracellular target engagement, but must be balanced against solubility; this data allows for informed linker selection based on target protein localization and desired PK properties.
